1,2,4-Trichlorobenzene-d3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Internal Standard for Mass Spectrometry

Due to its mass being three units higher than the non-deuterated form (1,2,4-trichlorobenzene), 1,2,4-trichlorobenzene-d3 serves as a valuable internal standard in mass spectrometry []. In this technique, the sample of interest is compared to a known standard to measure its abundance. The mass shift caused by the deuterium atoms allows for easier differentiation between the analyte and potential background noise or matrix effects, leading to more accurate and precise measurements [].

Tracer Studies

The incorporation of deuterium into a molecule allows scientists to track its movement and fate in complex systems. 1,2,4-Trichlorobenzene-d3 can be used as a tracer to study environmental processes, such as the degradation of pollutants in soil or water []. By measuring the concentration of the isotopically labeled compound over time, researchers can gain insights into the breakdown pathways and environmental persistence of the original molecule.

Mechanistic Studies in Chemistry and Biochemistry

The subtle change in mass caused by deuterium substitution can sometimes affect reaction rates. By comparing the reactivity of the deuterated and non-deuterated forms, scientists can gain valuable information about the reaction mechanism at the atomic level. This application of 1,2,4-trichlorobenzene-d3 is particularly useful in studies of enzymatic reactions or organic synthesis.

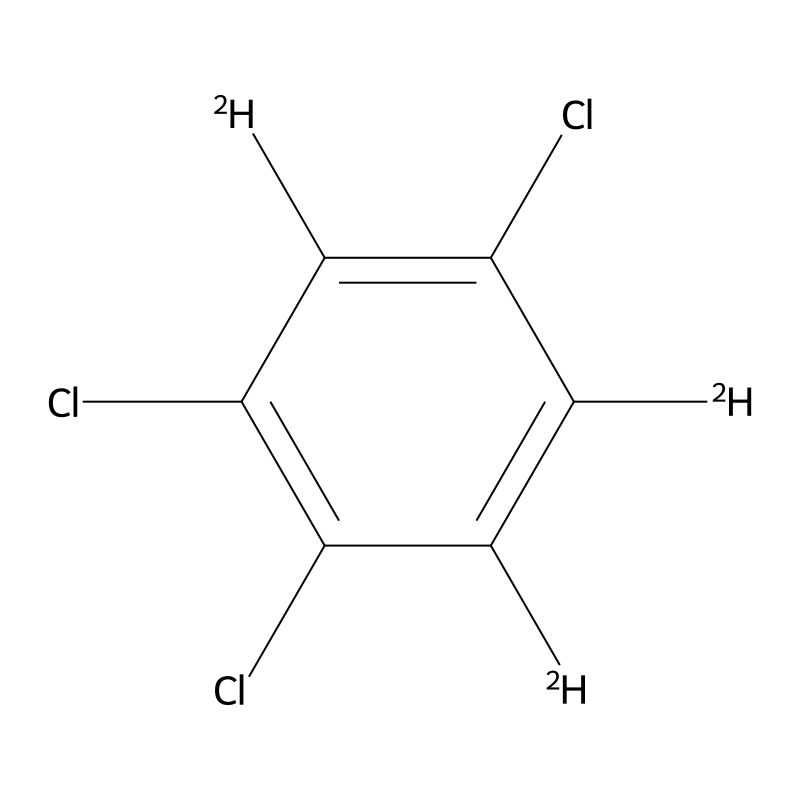

1,2,4-Trichlorobenzene-d3 is a deuterated isotopologue of 1,2,4-trichlorobenzene, a compound characterized by three chlorine atoms substituted on a benzene ring at the 1, 2, and 4 positions. The molecular formula for 1,2,4-trichlorobenzene-d3 is C6H3Cl3D3, where the presence of deuterium (D) indicates that hydrogen atoms have been replaced with deuterium isotopes. This compound is primarily utilized in scientific research and analytical chemistry due to its unique properties that allow for precise tracking and identification in various

Uniqueness: 1,2,4-trichlorobenzene-d3 stands out due to its specific isotopic labeling which allows for precise tracking in chemical analysis and biological studies. Its unique structure also contributes to distinct reactivity patterns compared to its isomers.

Research indicates that 1,2,4-trichlorobenzene exhibits varying levels of toxicity. It has been shown to affect liver function in animal studies, with repeated exposure leading to increased liver weight and morphological changes. Specific studies have noted that rats exposed to high concentrations exhibited liver necrosis and other pathological changes . Furthermore, it has been classified as a hazardous air pollutant due to its potential adverse health effects upon inhalation or dermal exposure .

The synthesis of 1,2,4-trichlorobenzene-d3 can be achieved through several methods:

- Chlorination of Benzene: Benzene can be chlorinated in the presence of a catalyst to yield a mixture of trichlorobenzenes. Selective reactions can then isolate the desired isomer.

- Deuteration Reactions: The incorporation of deuterium can be achieved through specific deuteration techniques during the chlorination process or via exchange reactions with deuterated solvents .

1,2,4-Trichlorobenzene-d3 is primarily utilized in:

- Analytical Chemistry: As an internal standard for mass spectrometry and nuclear magnetic resonance spectroscopy due to its unique isotopic signature.

- Chemical Research: In studies investigating reaction mechanisms and pathways involving chlorinated aromatic compounds.

- Environmental Monitoring: As a tracer in studies assessing the behavior and degradation of chlorinated compounds in environmental samples .

Interaction studies involving 1,2,4-trichlorobenzene-d3 often focus on its metabolic pathways and interactions with biological systems. Research has shown that the compound can undergo biotransformation in living organisms, leading to various metabolites that may possess different biological activities. These studies are crucial for understanding the environmental impact and potential health risks associated with exposure to chlorinated compounds .

The development of deuterated aromatic compounds traces back to the discovery of deuterium (²H) by Harold Urey in 1931. Early efforts focused on synthesizing deuterated benzene (C₆D₆) through hydrogen-deuterium exchange (H/D) reactions with deuterated water or D₂ gas. These methods laid the groundwork for isotopic labeling in organic chemistry. By the mid-20th century, deuterated aromatics like 1,2,4-trichlorobenzene-d₃ (1,2,4-TCB-d₃) emerged as critical tools for studying reaction mechanisms and isotopic effects in synthetic chemistry.

Significance of 1,2,4-Trichlorobenzene-d₃ in Scientific Research

1,2,4-TCB-d₃ serves as a deuterated analog of 1,2,4-trichlorobenzene, a chlorinated aromatic compound with applications in pesticide synthesis and solvent chemistry. Its deuterated form is valued for:

- Internal standards in mass spectrometry: Enhancing quantification accuracy in environmental and pharmaceutical analyses.

- Kinetic isotope effect (KIE) studies: Determining reaction pathways and metabolic stability in drug development.

- Tracer applications: Monitoring pollutant degradation and metabolic pathways in biological systems.

Overview of Deuterium Labeling in Chemical Analysis

Deuterium labeling involves replacing protium (¹H) with deuterium (²H) to exploit isotopic mass differences. Key advantages include:

Physical and Chemical Properties

Structural and Thermodynamic Characteristics

1,2,4-TCB-d₃ retains the planar aromatic structure of its non-deuterated counterpart but exhibits subtle differences due to isotopic mass:

| Property | 1,2,4-TCB-d₃ | 1,2,4-TCB | Source |

|---|---|---|---|

| Molecular formula | C₆D₃Cl₃ | C₆H₃Cl₃ | |

| Molecular weight | 184.47 g/mol | 181.46 g/mol | |

| Boiling point | 214°C | 213.5°C | |

| Density (20°C) | 1.454 g/mL | 1.454 g/mL |

The kinetic isotope effect (KIE) reduces reaction rates in deuterated compounds by ~2–10%, critical for understanding reaction mechanisms.

Spectroscopic Signatures

Deuterium substitution alters vibrational and electronic spectra:

- Infrared spectroscopy: Shifts in C–D stretching modes (2200–2300 cm⁻¹) distinguish deuterated compounds.

- Mass spectrometry: Distinct M+3 peaks (e.g., 185.0 → 113.0 for 1,3,5-TCB-d₃).

Synthesis and Production Methods

Classical H/D Exchange Reactions

Early methods utilized deuterated reagents like DCl or D₂ gas:

- Grignard exchange: Benzene reacts with DCl in ether under Mg catalysis to form C₆D₆, followed by chlorination.

- Catalytic deuteration: Cp₂TaH₃ catalysts enable direct H/D exchange with D₂ gas, achieving >95% deuterium incorporation.

Modern Catalytic Approaches

Recent advancements include:

| Method | Catalyst | Conditions | Yield | Source |

|---|---|---|---|---|

| Rhodium-catalyzed HIE | [Cp*RhCl₂]₂ | DCE, 130°C, D₂O | 85–92% | |

| PF₆⁻-mediated HIE | PF₆⁻ in HFIP-d₁/D₂O | Ambient, 24–48 hrs | >90% |

The PF₆⁻ method leverages hexafluoroisopropanol-d₁ to activate D₂O, enabling broad substrate scope.

Applications in Analytical Chemistry

Environmental Monitoring

1,2,4-TCB-d₃ is used to quantify chlorinated pollutants:

- GC-MS analysis: Internal standard for 1,2,4-TCB in surface water samples.

- Isotope dilution: Corrects matrix effects and improves detection limits to <1 ng/L.

Pharmaceutical Research

Deuterium labeling studies:

- Metabolic stability: Deuterated analogs exhibit reduced clearance (e.g., deutetrabenazine).

- Reaction mechanism elucidation: Identifying rate-limiting steps in drug synthesis.

Environmental and Pharmacological Studies

Fate and Transport in Ecosystems

1,2,4-TCB-d₃ tracers reveal:

- Degradation pathways: Microbial dechlorination vs. hydrolysis.

- Bioaccumulation: Persistent organic pollutant behavior in aquatic systems.

Drug Metabolism and Pharmacokinetics

Deuterated compounds aid in:

Molecular Structure and Composition

The molecular structure of 1,2,4-Trichlorobenzene-d3 features a benzene ring with three chlorine substituents positioned at the 1, 2, and 4 positions, while the remaining three positions (3, 5, and 6) are occupied by deuterium atoms rather than hydrogen atoms [1] [2]. The compound maintains the fundamental aromatic character of the benzene ring system while incorporating the isotopic labeling that distinguishes it from its non-deuterated counterpart [5] [6].

The molecular formula is represented as C₆D₃Cl₃, with a molecular weight of 184.47 g/mol [1] [3]. The deuterium substitution pattern follows the nomenclature 1,2,4-trichloro-3,5,6-trideuteriobenzene, indicating the precise positions of both the chlorine atoms and the deuterium isotopes within the aromatic framework [6] [5].

The structural arrangement creates an asymmetric substitution pattern on the benzene ring, resulting in a compound that exhibits specific physical and spectroscopic properties distinct from other trichlorobenzene isomers [7] [8]. The chlorine atoms occupy adjacent positions (1,2) and a meta position (4), creating a unique electronic environment that influences the compound's reactivity and analytical characteristics [9] [10].

Physical Properties

The physical properties of 1,2,4-Trichlorobenzene-d3 reflect both its chlorinated aromatic nature and the isotopic modifications introduced through deuterium substitution [1] [3]. These properties are essential for understanding the compound's behavior in analytical applications and research contexts [4] [11].

Melting and Boiling Points

1,2,4-Trichlorobenzene-d3 exhibits a melting point of 16°C, consistent with the thermal characteristics observed in its non-deuterated analogue [1] [6]. The boiling point is recorded at 214°C under standard atmospheric pressure conditions [1] [6]. These thermal properties indicate that the compound exists as a liquid at room temperature, facilitating its handling and application in various analytical procedures [3] [12].

The thermal stability of the compound is demonstrated by its relatively high boiling point, which reflects the strong intermolecular forces arising from the presence of multiple chlorine substituents on the aromatic ring [9] [13]. The deuterium substitution does not significantly alter these fundamental thermal characteristics compared to the non-deuterated form [6] [1].

Density and Refractive Index

The density of 1,2,4-Trichlorobenzene-d3 is measured at 1.454 g/mL at 25°C, indicating a relatively high density typical of chlorinated aromatic compounds [1] [6]. This density value remains consistent with the non-deuterated analogue, suggesting that the isotopic substitution does not substantially affect the bulk physical properties of the compound [9] [12].

The refractive index is determined to be n₂₀/D 1.571, providing a precise optical property measurement that can be utilized for compound identification and purity assessment [1] [6]. This refractive index value falls within the expected range for chlorinated aromatic compounds and serves as an important physical constant for analytical verification [12] [14].

Solubility Characteristics

1,2,4-Trichlorobenzene-d3 demonstrates insolubility in water, consistent with the hydrophobic nature of chlorinated aromatic compounds [9] [15]. This characteristic is attributed to the predominance of chlorine substituents and the aromatic ring system, which create a highly nonpolar molecular environment that does not facilitate interaction with polar solvents such as water [16] [17].

The compound exhibits solubility in organic solvents, particularly those of similar polarity and chemical nature [9] [16]. This solubility profile makes it suitable for use in various analytical methodologies that employ organic solvent systems, including gas chromatography and liquid chromatography applications [3] [4].

Spectral Characteristics

The spectral properties of 1,2,4-Trichlorobenzene-d3 provide distinctive analytical signatures that enable its identification and quantification in complex analytical matrices [18] [19]. These spectroscopic characteristics are particularly valuable for distinguishing the deuterated compound from its non-deuterated analogue and other related substances [20] [21].

Nuclear Magnetic Resonance Spectroscopy

The Nuclear Magnetic Resonance spectroscopic properties of 1,2,4-Trichlorobenzene-d3 are significantly influenced by the presence of deuterium atoms in place of hydrogen atoms [20] [21]. Deuterium Nuclear Magnetic Resonance spectroscopy reveals characteristic signals that confirm the isotopic labeling pattern and provide structural verification of the compound [21] [22].

The deuterium isotope effects on chemical shifts have been documented in similar deuterated aromatic systems, where the presence of deuterium atoms can influence the electronic environment of nearby nuclei [20] [22]. In 1,2,4-Trichlorobenzene-d3, the deuterium atoms at positions 3, 5, and 6 create specific isotopic perturbations that can be detected through advanced Nuclear Magnetic Resonance techniques [23] [21].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides additional structural information, with the deuterium substitution creating subtle but detectable changes in carbon chemical shifts compared to the non-deuterated analogue [24] [22]. These isotope effects serve as valuable fingerprints for compound identification and purity assessment [23] [20].

Mass Spectrometry

Mass spectrometric analysis of 1,2,4-Trichlorobenzene-d3 reveals a characteristic molecular ion peak at mass-to-charge ratio 184, representing a mass shift of +3 units compared to the non-deuterated compound [1] [3]. This mass shift directly corresponds to the replacement of three hydrogen atoms with three deuterium atoms, providing unambiguous identification of the isotopic labeling [25] [26].

The fragmentation pattern in mass spectrometry reflects the stability of the chlorinated aromatic framework while showing modified fragmentation pathways due to the deuterium substitution [27] [25]. The isotopic labeling enables precise tracking of the compound in analytical applications, particularly when used as an internal standard for quantitative analysis [3] [26].

The mass spectral characteristics include distinctive chlorine isotope patterns that are characteristic of trichlorinated compounds, combined with the deuterium-specific mass shifts that distinguish this compound from other related substances [27] [28]. These spectral features provide robust analytical identification capabilities across various mass spectrometric platforms [25] [29].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1,2,4-Trichlorobenzene-d3 exhibits characteristic absorption bands associated with aromatic carbon-hydrogen stretching, carbon-carbon aromatic stretching, and carbon-chlorine stretching vibrations [30] [31]. The presence of deuterium atoms introduces specific modifications to the vibrational spectrum, particularly in regions associated with carbon-deuterium stretching modes [30] [31].

The carbon-deuterium stretching frequencies appear at lower wavenumbers compared to carbon-hydrogen stretches, typically in the range of 2100-2300 cm⁻¹, providing clear spectroscopic evidence of deuterium incorporation [30] [31]. These isotopic shifts in vibrational frequencies serve as diagnostic tools for confirming the deuterated nature of the compound [21] [31].

The aromatic ring vibrations and carbon-chlorine stretching modes remain largely unchanged compared to the non-deuterated analogue, preserving the fundamental spectroscopic characteristics of the trichlorobenzene framework while introducing deuterium-specific spectral features [30] [9].

Molecular Identifiers

The molecular identification of 1,2,4-Trichlorobenzene-d3 relies on standardized chemical nomenclature and notation systems that provide unambiguous identification and facilitate database searches and regulatory compliance [1] [2].

Chemical Abstracts Service Registry Numbers

The Chemical Abstracts Service registry number for 1,2,4-Trichlorobenzene-d3 is 2199-72-6, which serves as the primary identifier for this deuterated compound in chemical databases and regulatory documentation [1] [3] [6]. This registry number distinguishes the compound from its non-deuterated analogue, which carries the Chemical Abstracts Service number 120-82-1 [32] [9].

The unique registry number enables precise identification in commercial catalogs, scientific literature, and regulatory frameworks, ensuring accurate communication and documentation of the compound across various applications [3] [4] [11]. This identification system is essential for maintaining traceability in analytical work and research applications [33] [6].

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier for 1,2,4-Trichlorobenzene-d3 is InChI=1S/C6H3Cl3/c7-4-1-2-5(8)6(9)3-4/h1-3H/i1D,2D,3D, which encodes the complete structural information including the deuterium substitution pattern [1] [5]. The corresponding International Chemical Identifier Key is PBKONEOXTCPAFI-CBYSEHNBSA-N, providing a shortened hash representation of the molecular structure [1] [6].

The Simplified Molecular Input Line Entry System notation for the isomeric form is [2H]c1c([2H])c(Cl)c(Cl)c([2H])c1Cl, explicitly indicating the deuterium positions within the molecular structure [1] [5]. The canonical Simplified Molecular Input Line Entry System representation is C1=CC(=C(C=C1Cl)Cl)Cl, which describes the basic connectivity without isotopic information [5] [6].

These standardized notations enable automated processing and database searches while providing complete structural information that can be interpreted by chemical informatics systems [26] [29]. The isotopic information embedded in these identifiers is crucial for distinguishing deuterated compounds from their non-deuterated counterparts [1] [6].

Comparative Analysis with Non-deuterated Analogue

The comparison between 1,2,4-Trichlorobenzene-d3 and its non-deuterated analogue reveals the specific modifications introduced by deuterium substitution while maintaining the fundamental chemical framework [32] [9]. The non-deuterated compound, 1,2,4-trichlorobenzene, serves as the parent structure from which the deuterated analogue is derived [16] [7].

| Property | 1,2,4-Trichlorobenzene | 1,2,4-Trichlorobenzene-d3 |

|---|---|---|

| Molecular Formula | C₆H₃Cl₃ | C₆D₃Cl₃ |

| Molecular Weight (g/mol) | 181.45 | 184.47 |

| Chemical Abstracts Service Registry Number | 120-82-1 | 2199-72-6 |

| Melting Point (°C) | 16-17 | 16 |

| Boiling Point (°C) | 213-214 | 214 |

| Mass Shift | M | M+3 |

The molecular weight difference of 3.02 g/mol directly reflects the mass contribution of three deuterium atoms compared to three hydrogen atoms [1] [32]. This mass shift is precisely preserved in mass spectrometric analysis, enabling the deuterated compound to serve as an ideal internal standard for quantitative analytical methods [3] [25].

The physical properties remain largely unchanged between the two forms, indicating that deuterium substitution preserves the macroscopic characteristics while introducing isotopic signatures detectable through specialized analytical techniques [9] [6]. The International Chemical Identifier Key differs specifically in the isotopic layer, with the deuterated form incorporating the isotopic specification that distinguishes it from the parent compound [1] [5].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant;Environmental Hazard